molecular formula C10H13FN2O3S2 B14599814 Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride CAS No. 58955-74-1

Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride

Cat. No.: B14599814
CAS No.: 58955-74-1
M. Wt: 292.4 g/mol
InChI Key: SNIWUNYXFBYDOF-UHFFFAOYSA-N
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Description

Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride is a complex organic compound that features a sulfonamide group, a carbamyl fluoride group, and a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride typically involves multiple steps, starting with the preparation of the 2-methylbenzene-1-sulfonyl chloride. This intermediate is then reacted with methylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds, while the carbamyl fluoride group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Properties

CAS No.

58955-74-1

Molecular Formula

C10H13FN2O3S2

Molecular Weight

292.4 g/mol

IUPAC Name

N-methyl-N-[methyl-(2-methylphenyl)sulfonylamino]sulfanylcarbamoyl fluoride

InChI

InChI=1S/C10H13FN2O3S2/c1-8-6-4-5-7-9(8)18(15,16)13(3)17-12(2)10(11)14/h4-7H,1-3H3

InChI Key

SNIWUNYXFBYDOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N(C)SN(C)C(=O)F

Origin of Product

United States

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